Formoterol is an inhaled beta2-agonist used in the management of COPD and asthma that was first approved for use in the United States in 2001. It acts on bronchial smooth muscle to dilate and relax airways, and is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers. A major clinical advantage of formoterol over other inhaled beta-agonists is its rapid onset of action (2-3 minutes), which is at least as fast as [salbutamol], combined with a long duration of action (12 hours) - for this reason, treatment guidelines for asthma recommend its use as both a reliever and maintenance medication. It is available as a single-entity product and in several formulations in combination with both inhaled corticosteroids and long-acting muscarinic antagonists.
Arformoterol is a bronchodilator. It works by relaxing muscles in the airways to improve breathing. Arformoterol inhalation is used to prevent bronchoconstriction in people with chronic obstructive pulmonary disease, including chronic bronchitis and emphysema. The use of arformoterol is pending revision due to safety concerns in regards to an increased risk of severe exacerbation of asthma symptoms, leading to hospitalization as well as death in some patients using long-acting beta agonists for the treatment of asthma.
Arformoterol is a beta2-Adrenergic Agonist. The mechanism of action of arformoterol is as an Adrenergic beta2-Agonist.
Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05)
Arformoterol is a long-acting beta-2 adrenergic agonist and isomer of formoterol with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to a reduced release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function.
Arformoterol Tartrate is the tartrate salt of arformoterol, the (R,R)-enantiomer of formoterol and a long-acting beta-2 adrenergic agonist with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to an inhibition of release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function.
Formoterol is a long-acting beta-adrenergic receptor agonist with bronchodilator activity. Formoterol selectively binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and reduce mediator substance release from inflammatory cells, especially from mast cells.
An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
See also: Formoterol (broader); Arformoterol Tartrate (has salt form).
Arformoterol
CAS No.: 67346-49-0
VCID: VC21334761
Molecular Formula: C19H24N2O4
Molecular Weight: 344.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Arformoterol is a long-acting beta2-adrenergic agonist (beta2-agonist) used primarily for the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is administered via inhalation as a nebulized solution, typically at a dose of 15 mcg twice daily . Mechanism of ActionArformoterol works by relaxing the muscles in the airways, thereby improving breathing in patients with COPD . It is the (R,R)-enantiomer of formoterol, which suggests it may have a stronger bronchodilatory effect compared to the racemic form of formoterol . 3.1. COPD ManagementArformoterol has been shown to be effective in managing COPD symptoms. In a one-year safety and efficacy study, arformoterol demonstrated an approximately 40% lower risk of respiratory death or COPD exacerbation-related hospitalization compared to placebo . Additionally, improvements in lung function, as measured by trough forced expiratory volume in one second (FEV1) and forced vital capacity (FVC), were observed with arformoterol treatment . Safety and ToleranceArformoterol is generally well-tolerated, though tolerance to its bronchodilator effect can develop over time. In clinical trials, the FEV1 improvement decreased by approximately one-third after 12 weeks of treatment . Despite this tolerance, arformoterol does not exhibit other clinical manifestations of tolerance . PharmacokineticsArformoterol reaches peak plasma concentrations approximately 0.5 hours after administration, with a mean peak concentration of about 4.3 pg/mL following twice-daily dosing for 14 days . The drug is bound to human plasma proteins by 52-65% at concentrations of 0.25 to 1.0 ng/mL . 6.1. Key Clinical Trials
6.2. Comparison Studies
Table 1: Key Features of Arformoterol
Table 2: Comparison of Arformoterol and Formoterol
Table 3: Pharmacokinetic Parameters
References: |
||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 67346-49-0 | ||||||||||||||||||||||||||||||
Product Name | Arformoterol | ||||||||||||||||||||||||||||||
Molecular Formula | C19H24N2O4 | ||||||||||||||||||||||||||||||
Molecular Weight | 344.4 g/mol | ||||||||||||||||||||||||||||||
IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | ||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1 | ||||||||||||||||||||||||||||||
Standard InChIKey | BPZSYCZIITTYBL-YJYMSZOUSA-N | ||||||||||||||||||||||||||||||
Isomeric SMILES | C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | ||||||||||||||||||||||||||||||
SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | ||||||||||||||||||||||||||||||
Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | ||||||||||||||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||||||||||||
Solubility | Slightly (as fumarate salt) In water, 1.12X10+4 mg/L at 25 °C /Estimated/ 4.16e-02 g/L |
||||||||||||||||||||||||||||||
Synonyms | 3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate arformoterol BD 40A eformoterol Foradil formoterol formoterol fumarate formoterol fumarate, ((R*,R*)-(+-))-isomer formoterol, ((R*,R*)-(+-))-isomer Oxis |
||||||||||||||||||||||||||||||
Vapor Pressure | 5.0X10-14 mm Hg at 25 °C /Estimated/ | ||||||||||||||||||||||||||||||
Reference | Hanania NA, Donohue JF, Nelson H, Sciarappa K, Goodwin E, Baumgartner RA, Hanrahan JP: The safety and efficacy of arformoterol and formoterol in COPD. COPD. 2010 Feb;7(1):17-31. doi: 10.3109/15412550903499498. [PMID:20214460] Donohue JF, Hanania NA, Sciarappa KA, Goodwin E, Grogan DR, Baumgartner RA, Hanrahan JP: Arformoterol and salmeterol in the treatment of chronic obstructive pulmonary disease: a one year evaluation of safety and tolerance. Ther Adv Respir Dis. 2008 Apr;2(2):37-48. doi: 10.1177/1753465808089455. [PMID:19124357] Cazzola M, Matera MG, Lotvall J: Ultra long-acting beta 2-agonists in development for asthma and chronic obstructive pulmonary disease. Expert Opin Investig Drugs. 2005 Jul;14(7):775-83. [PMID:16022567] Panettieri RA Jr, MacIntyre N, Sims M, Kerwin E, Fogarty C, Noonan M, Claus R, Andrews WT: Comparison of the efficacy and safety of arformoterol 15 microg twice daily and arformoterol 30 microg once daily in COPD: a single-dose, multicenter, randomized, modified-blind, two-way crossover study. Clin Ther. 2009 Aug;31(8):1716-23. doi: 10.1016/j.clinthera.2009.08.012. [PMID:19808130] Kharidia J, Fogarty CM, Laforce CF, Maier G, Hsu R, Dunnington KM, Curry L, Baumgartner RA, Hanrahan JP: A pharmacokinetic/pharmacodynamic study comparing arformoterol tartrate inhalation solution and racemic formoterol dry powder inhaler in subjects with chronic obstructive pulmonary disease. Pulm Pharmacol Ther. 2008 Aug;21(4):657-62. doi: 10.1016/j.pupt.2008.03.003. Epub 2008 Apr 7. [PMID:18501650] Baumgartner RA, Hanania NA, Calhoun WJ, Sahn SA, Sciarappa K, Hanrahan JP: Nebulized arformoterol in patients with COPD: a 12-week, multicenter, randomized, double-blind, double-dummy, placebo- and active-controlled trial. Clin Ther. 2007 Feb;29(2):261-78. [PMID:17472819] TITCK Product Information: Airbir (arformoterol tartrate/budesonide) capsule with powder for inhalation |
||||||||||||||||||||||||||||||
PubChem Compound | 3083544 | ||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume